molecular formula C8H5F5O3S B2509066 Phenoxytetrafluoroethanesulfonyl fluoride CAS No. 2368871-66-1

Phenoxytetrafluoroethanesulfonyl fluoride

Cat. No.: B2509066
CAS No.: 2368871-66-1
M. Wt: 276.18
InChI Key: ODVYSLQVDANVOV-UHFFFAOYSA-N
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Description

Phenoxytetrafluoroethanesulfonyl fluoride is a chemical compound with the molecular formula C8H5F5O3S. It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity balance. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Phenoxytetrafluoroethanesulfonyl fluoride, also known as 1,1,2,2-Tetrafluoro-2-phenoxyethane-1-sulfonyl fluoride, is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them attractive for various applications .

Biochemical Pathways

Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions . This interaction can lead to new activation methods and the synthesis of intriguing functional groups .

Pharmacokinetics

Fluorine is known to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

Result of Action

Sulfonyl fluorides are known for their diverse applications and their ability to engage with nucleophiles to create new activation methods .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, fluoride in the environment is a widespread concern due to its persistence . The presence of fluorine in products is receiving critical scrutiny due to environmental concerns regarding persistent chemicals .

Chemical Reactions Analysis

Phenoxytetrafluoroethanesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, sulfur tetrafluoride, and diethylaminosulfur trifluoride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Phenoxytetrafluoroethanesulfonyl fluoride is unique compared to other sulfonyl fluorides due to its specific molecular structure and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-phenoxyethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O3S/c9-7(10,8(11,12)17(13,14)15)16-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVYSLQVDANVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(F)(F)S(=O)(=O)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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